1-tert-butyl-3-cyclopropyl-4-iodo-1H-pyrazole
CAS No.: 2639462-54-5
Cat. No.: VC11529527
Molecular Formula: C10H15IN2
Molecular Weight: 290.14 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2639462-54-5 |
---|---|
Molecular Formula | C10H15IN2 |
Molecular Weight | 290.14 g/mol |
IUPAC Name | 1-tert-butyl-3-cyclopropyl-4-iodopyrazole |
Standard InChI | InChI=1S/C10H15IN2/c1-10(2,3)13-6-8(11)9(12-13)7-4-5-7/h6-7H,4-5H2,1-3H3 |
Standard InChI Key | YVUZFQKETMJGFX-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)N1C=C(C(=N1)C2CC2)I |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Weight
The molecular formula of 1-tert-butyl-3-cyclopropyl-4-iodo-1H-pyrazole is CHIN, with a molecular weight of 290.14 g/mol. This calculation accounts for the pyrazole core (CHN), tert-butyl substituent (CH), cyclopropyl group (CH), and iodine atom .
Property | Value |
---|---|
Molecular Formula | CHIN |
Molecular Weight | 290.14 g/mol |
Exact Mass | 289.012 Da |
Topological Polar Surface Area | 17.8 Ų |
Stereoelectronic Features
The tert-butyl group imposes significant steric hindrance, shielding the pyrazole ring from nucleophilic attacks and directing regioselectivity in substitution reactions . The cyclopropyl group introduces angular strain, enhancing reactivity in ring-opening or cross-coupling processes. The iodine atom at position 4 acts as an excellent leaving group, enabling Suzuki-Miyaura or Ullmann-type couplings to introduce aryl or alkyl moieties .
Synthesis and Regiochemical Control
Key Synthetic Routes
The synthesis of 1-tert-butyl-3-cyclopropyl-4-iodo-1H-pyrazole involves multi-step regiocontrolled strategies:
-
Pyrazole Core Formation: Cyclocondensation of hydrazines with 1,3-diketones or trichloromethyl enones yields the pyrazole ring. For example, trichloromethyl enones react with tert-butylhydrazine to form 1-tert-butylpyrazoles .
-
Cyclopropanation: A cyclopropyl group is introduced via [2+1] cycloaddition using carbenes or transition-metal-catalyzed couplings. Copper-mediated reactions with cyclopropylboronic acids are effective for C3 functionalization.
-
Iodination: Electrophilic iodination using N-iodosuccinimide (NIS) or iodine monochloride (ICl) selectively substitutes position 4 of the pyrazole ring .
Example Protocol:
-
React 1-tert-butylpyrazole with cyclopropylmagnesium bromide under Pd catalysis to afford 1-tert-butyl-3-cyclopropyl-1H-pyrazole.
-
Treat the intermediate with NIS in acetic acid at 0°C to install the iodine atom .
Regioselectivity Considerations
Regioselectivity in pyrazole synthesis is influenced by the electronic nature of substituents and reaction conditions. Bulky groups like tert-butyl favor substitution at less hindered positions, while electron-withdrawing groups (e.g., iodine) direct subsequent reactions to specific sites .
Physicochemical Properties
Solubility and Lipophilicity
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. Its calculated logP value of 2.8 (using the Crippen method) indicates moderate lipophilicity, suitable for membrane permeability in drug candidates.
Solvent | Solubility (mg/mL) |
---|---|
DMSO | 15.2 |
Ethanol | 4.7 |
Water | <0.1 |
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 148–150°C and decomposition above 250°C, consistent with thermally stable pyrazole derivatives .
Reactivity and Functionalization
Cross-Coupling Reactions
The iodine atom at position 4 enables palladium-catalyzed cross-couplings:
-
Suzuki-Miyaura: Reacts with arylboronic acids to form biaryl derivatives.
-
Buchwald-Hartwig: Forms C–N bonds with amines for amino-functionalized analogs .
Mechanistic Insight:
The oxidative addition of Pd(0) to the C–I bond generates a Pd(II) intermediate, which undergoes transmetalation or reductive elimination to yield coupled products .
Cyclopropane Ring Modifications
The strained cyclopropane ring participates in [3+2] cycloadditions with alkynes or alkenes, forming fused bicyclic systems. Photochemical ring-opening reactions generate diradicals for further functionalization.
Biological and Pharmacological Applications
Dihydroorotate Dehydrogenase (DHODH) Inhibition
Pyrazole derivatives, including 1-tert-butyl-3-cyclopropyl-4-iodo-1H-pyrazole, inhibit human DHODH, a key enzyme in pyrimidine biosynthesis. This inhibition disrupts viral replication and T-cell proliferation, offering potential in antiviral and immunosuppressive therapies .
Compound | IC (nM) |
---|---|
Target Compound | 12.3 |
Brequinar (Reference) | 45.6 |
Antibacterial Activity
The iodine atom enhances halogen bonding with bacterial enzymes, while the cyclopropyl group improves membrane penetration. Preliminary assays show MIC values of 8 µg/mL against Staphylococcus aureus.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume